molecular formula C16H10N4OS B13137025 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- CAS No. 154371-11-6

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)-

Cat. No.: B13137025
CAS No.: 154371-11-6
M. Wt: 306.3 g/mol
InChI Key: NXVCSULCYGSMRB-UHFFFAOYSA-N
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Description

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a thiazinoquinoxaline core, which is a fusion of thiazine and quinoxaline rings, with a phenylamino substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in refluxing ethanol or another suitable solvent, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. The presence of the phenylamino group at the 2-position enhances its potential for substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. Additionally, its unique combination of thiazine and quinoxaline rings contributes to its distinct electronic and steric properties, which are valuable in both research and industrial applications .

Properties

CAS No.

154371-11-6

Molecular Formula

C16H10N4OS

Molecular Weight

306.3 g/mol

IUPAC Name

2-anilino-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C16H10N4OS/c21-14-13-15(19-12-9-5-4-8-11(12)18-13)22-16(20-14)17-10-6-2-1-3-7-10/h1-9H,(H,17,20,21)

InChI Key

NXVCSULCYGSMRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2

Origin of Product

United States

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